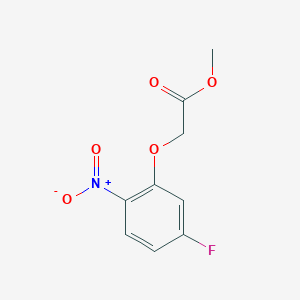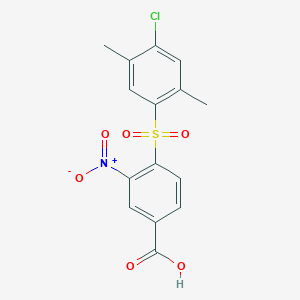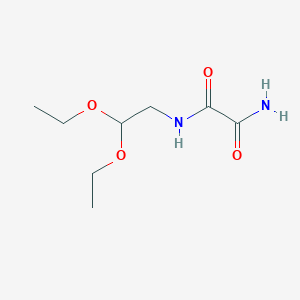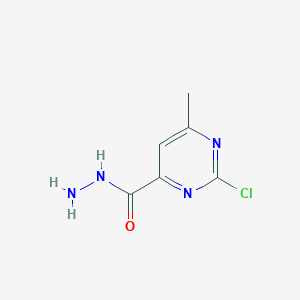![molecular formula C22H20O2 B1621654 环氧乙烷, [(三苯基甲氧基)甲基]- CAS No. 69161-59-7](/img/structure/B1621654.png)
环氧乙烷, [(三苯基甲氧基)甲基]-
描述
Oxirane, [(triphenylmethoxy)methyl]-, also known as TPM or Trityl epoxy, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has been found to have numerous applications in different fields of study.
作用机制
are three-membered cyclic ethers. They are highly reactive due to the ring strain and polarized carbon-oxygen bond, which makes them susceptible to attack by nucleophiles. This reactivity is often harnessed in organic synthesis. For example, oxiranes can react with amines to form amino alcohols, or with carboxylic acids to form esters .
实验室实验的优点和局限性
One of the advantages of using Oxirane, [(triphenylmethoxy)methyl]- in lab experiments is its high yield and purity. It is also a versatile molecule that can be used in various applications. However, one of the limitations is that it can be difficult to remove the trityl group after synthesis, which can affect the purity and yield of the final product.
未来方向
For the study of Oxirane, [(triphenylmethoxy)methyl]- include its use as a fluorescent probe and as a precursor for the synthesis of other compounds.
科学研究应用
手性光谱学
环氧乙烷衍生物由于其尺寸小且相对刚性,被广泛用作手性光谱学的基准。这些特性使它们成为研究分子结构、振动频率和红外强度的理想选择。 高水平的量子化学计算,例如包括单双激发和三级扰动处理的耦合簇方法 (CCSD(T)),被用来评估平衡结构和谐波力场 .
环扩展反应
环氧乙烷化合物的多功能性在环扩展反应中得到体现,环扩展反应在合成更大的杂环中起着关键作用。该领域最近的进展见证了各种策略的发展,包括插入、级联和金属催化过程。 这些方法使能够从更简单的环氧乙烷底物创建复杂的分子结构 .
β-内酯的合成
环氧乙烷是合成β-内酯的关键底物,β-内酯是一种具有众多医药应用的化合物。双金属催化剂体系促进的环氧乙烷底物的羰基化是这种情况下一个重要的反应。 该过程涉及环氧乙烷与金属催化剂的配位,随后是CO插入和β-内酯的形成 .
红外光谱学
环氧乙烷化合物在红外光谱学领域也很重要。它们的分子结构和振动频率为评估基于密度泛函理论 (DFT) 的计算方法的准确性提供了宝贵参考数据。 这使它们对于模拟完全非谐红外光谱至关重要 .
亲水性对笼形水合物的影響
环氧乙烷基团诱导的亲水性已因其对笼形水合物热力学稳定性的影响而受到研究。 了解添加剂的化学性质如何影响这些水合物的结构和稳定性对于气体储存和运输等领域至关重要 .
计算化学
在计算化学中,环氧乙烷衍生物作为模型化合物用于测试理论方法的准确性。 它们定义明确的结构允许将实验数据与理论预测进行比较,从而验证各种计算模型 .
生化分析
Biochemical Properties
Oxirane, [(triphenylmethoxy)methyl]- plays a crucial role in biochemical reactions, particularly in the field of polymer chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with photoinitiators such as di-(tert-butylphenyl) iodonium tetrafluoroborate and diphenyliodonium tetrafluoroborate, which are used in the photopolymerization process . These interactions facilitate the formation of polymers with varying degrees of polymerization, which can range from 4 to 108 .
Cellular Effects
Oxirane, [(triphenylmethoxy)methyl]- has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polymers can impact the structural integrity and function of cellular components, leading to changes in cell behavior and activity . Additionally, its interactions with photoinitiators can result in the formation of reactive intermediates that may influence cellular processes.
Molecular Mechanism
The molecular mechanism of Oxirane, [(triphenylmethoxy)methyl]- involves its ability to undergo cationic photopolymerization. This process is initiated by the interaction of the compound with photoinitiators, leading to the formation of reactive cationic species . These species can then interact with other molecules, resulting in the formation of polymers. The compound’s structure allows it to bind with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxirane, [(triphenylmethoxy)methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to the compound can result in changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Oxirane, [(triphenylmethoxy)methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced polymer formation and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects can include cellular damage, disruption of metabolic processes, and changes in gene expression. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Oxirane, [(triphenylmethoxy)methyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to changes in metabolic flux and metabolite levels. The compound’s ability to undergo photopolymerization also plays a role in its metabolic pathways, as it can form stable polymers that influence cellular metabolism.
Transport and Distribution
The transport and distribution of Oxirane, [(triphenylmethoxy)methyl]- within cells and tissues are critical factors that determine its effectiveness. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and function .
Subcellular Localization
Oxirane, [(triphenylmethoxy)methyl]- exhibits specific subcellular localization patterns that are essential for its activity. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to influence cellular processes.
属性
IUPAC Name |
2-(trityloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392731, DTXSID90869789 | |
| Record name | (R)-trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Triphenylmethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69161-59-7 | |
| Record name | (R)-trityl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide](/img/structure/B1621572.png)

![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)
![2,6-dichloro-N-[(2,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621579.png)
![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)
![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)



![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)

![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)

